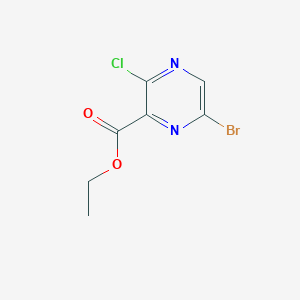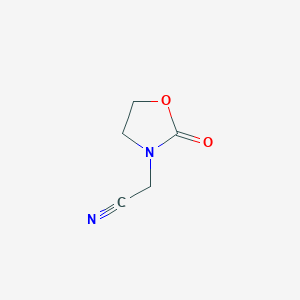
2-(2-Oxooxazolidin-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxooxazolidin-3-yl)acetonitrile is a heterocyclic compound with the molecular formula C5H6N2O2. It is a member of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of an oxazolidinone ring fused with an acetonitrile group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxooxazolidin-3-yl)acetonitrile typically involves the cyclization of amino alcohols with cyanogen bromide or similar reagents. One common method includes the reaction of 3-amino-2-hydroxypropionitrile with cyanogen bromide under basic conditions to form the oxazolidinone ring . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxooxazolidin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted nitriles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-(2-Oxooxazolidin-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-(2-Oxooxazolidin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. In the case of oxazolidinone-based antibiotics, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . This unique mechanism of action makes it highly effective against resistant bacterial strains.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Sutezolid: Another oxazolidinone derivative with enhanced activity against tuberculosis.
Eperezolid: A compound with similar antibacterial properties but different pharmacokinetic profiles.
Uniqueness
2-(2-Oxooxazolidin-3-yl)acetonitrile stands out due to its versatility as a synthetic intermediate and its potential for modification to yield a wide range of bioactive compounds. Its unique structure allows for diverse chemical transformations, making it a valuable tool in medicinal chemistry and industrial applications .
Propriétés
Formule moléculaire |
C5H6N2O2 |
|---|---|
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
2-(2-oxo-1,3-oxazolidin-3-yl)acetonitrile |
InChI |
InChI=1S/C5H6N2O2/c6-1-2-7-3-4-9-5(7)8/h2-4H2 |
Clé InChI |
FSVPXQBHTLFIIJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N1CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


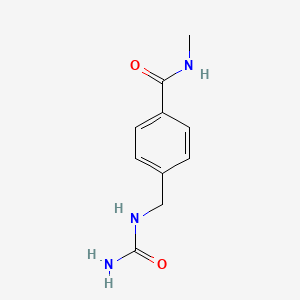

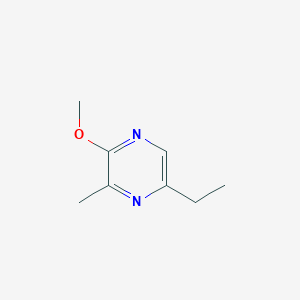
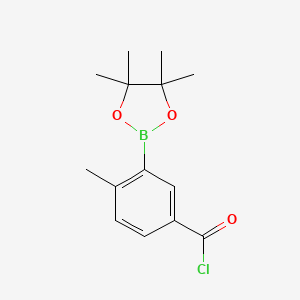
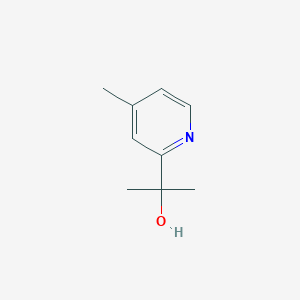
![2-Methyl-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13110721.png)
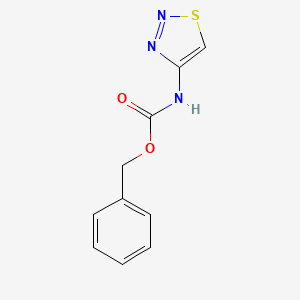
![8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13110732.png)
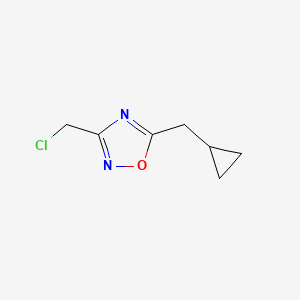
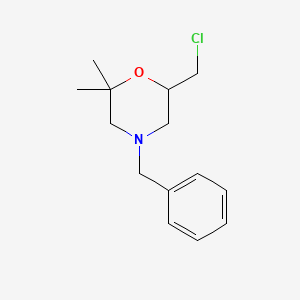
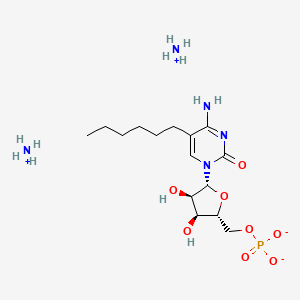
![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B13110755.png)

